5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole
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Overview
Description
5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole is an organic compound that features a unique combination of functional groups, including a chloromethyl group, a methanesulfonyl group, and an oxolan-2-ylmethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, which involves the reaction of the imidazole ring with formaldehyde and hydrochloric acid.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the chloromethylated imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the methanesulfonyl group or reduce the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives or deprotected compounds.
Scientific Research Applications
5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the methanesulfonyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-methyl-1H-imidazole: Lacks the methanesulfonyl and oxolan-2-ylmethyl groups, resulting in different reactivity and applications.
2-methanesulfonyl-1H-imidazole:
1-[(oxolan-2-yl)methyl]-1H-imidazole: Lacks the chloromethyl and methanesulfonyl groups, leading to different biological and chemical behavior.
Uniqueness
5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methanesulfonyl group enhances binding affinity in biological systems. The oxolan-2-ylmethyl group provides additional steric and electronic effects, making this compound versatile for various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-17(14,15)10-12-6-8(5-11)13(10)7-9-3-2-4-16-9/h6,9H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUBWKCEQHUEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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